Cloruro de 6-Bromo-2-(3-bromofenil)quinolina-4-carbonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

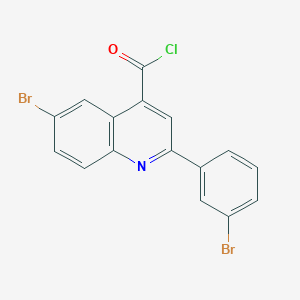

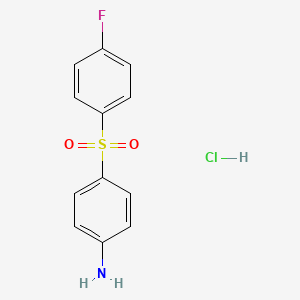

“6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Br2ClNO. It has a molecular weight of 425.51 . This compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is 1S/C16H8Br2ClNO/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” has a molecular weight of 425.51 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Diseño de Fármacos y Química Medicinal

Los derivados de quinolina, como el Cloruro de 6-Bromo-2-(3-bromofenil)quinolina-4-carbonilo, son reconocidos por su amplio espectro de bioactividad, lo que los convierte en una plantilla central en el diseño de fármacos . Se utilizan para desarrollar nuevos medicamentos con posibles efectos terapéuticos contra diversas enfermedades debido a su versatilidad estructural y relevancia biológica.

Síntesis de Motivos de Quinolina Funcionalizados

Los motivos de quinolina funcionalizados se sintetizan utilizando derivados como la 6-Bromo-quinolina como intermediarios clave . Estos motivos son esenciales en la investigación de química medicinal, proporcionando una base para el desarrollo futuro de fármacos con mayor eficacia.

Estudios de Actividad Biológica

Los derivados de la quinolina se estudian por sus actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias y antitumorales . Esto los hace valiosos en el desarrollo de tratamientos y la comprensión de los mecanismos de acción en varios sistemas biológicos.

Investigación sobre Neurotoxicidad

Se llevan a cabo estudios sobre los potenciales neurotóxicos de los derivados de quinolina para comprender sus efectos sobre la actividad de la acetilcolinesterasa (AchE) y los niveles de malondialdehído (MDA) en el cerebro, los cuales son cruciales para la transmisión del impulso nervioso y la evaluación del estrés oxidativo, respectivamente .

Síntesis Orgánica

En la síntesis orgánica, los derivados de 6-Bromo-quinolina sirven como intermediarios para la preparación de compuestos orgánicos complejos. Su reactividad con varios agentes permite la creación de una amplia gama de sustancias con diferentes propiedades y aplicaciones .

Mecanismo De Acción

Target of Action

The primary targets of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride are currently unknown . This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Brominated compounds often act as electrophiles, reacting with nucleophilic sites on biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially altering cellular processes.

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride’s action are currently unknown

Análisis Bioquímico

Biochemical Properties

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and stability . These interactions are crucial for studying protein structure and function, as well as for developing new therapeutic agents.

Cellular Effects

The effects of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest . Additionally, the compound’s impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and inhibit their activity by forming covalent bonds with active site residues . This inhibition can lead to a decrease in enzyme activity, affecting various biochemical pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Studies have identified threshold effects, where a specific dosage is required to observe a measurable impact on cellular processes. Additionally, high doses of the compound can result in adverse effects, such as organ toxicity or systemic toxicity .

Metabolic Pathways

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular function. Studies have shown that the compound can alter the levels of specific metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s accumulation and activity within target tissues.

Subcellular Localization

The subcellular localization of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride is crucial for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules, ultimately affecting cellular function.

Propiedades

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFANCHOCEWSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

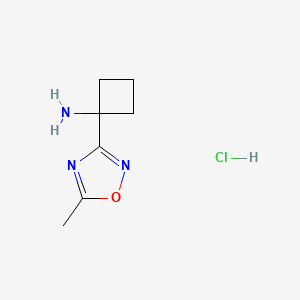

![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

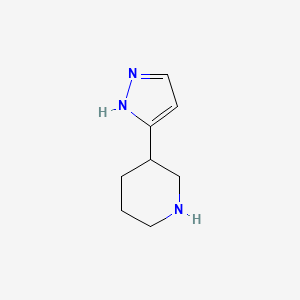

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)

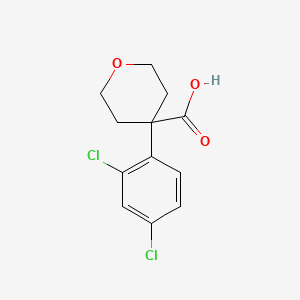

![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)

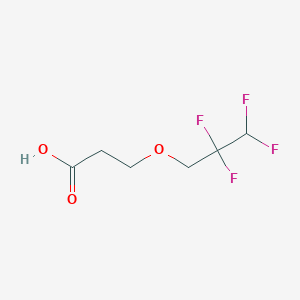

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)

![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)